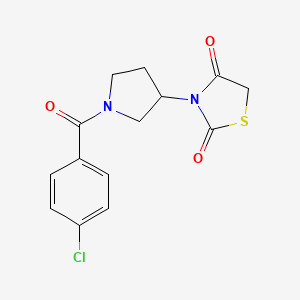![molecular formula C17H23N3O4S B2617656 N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899980-04-2](/img/structure/B2617656.png)
N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPDCO or CPDCO-NH2, and it belongs to the class of oxamide derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been reported to have antimicrobial activity . This means it can be used in the development of new drugs to treat bacterial and fungal infections.
Antiviral Activity
The compound also exhibits antiviral properties . This suggests potential applications in the treatment of viral diseases.
Antihypertensive Activity
The compound has been found to have antihypertensive effects . This could make it useful in the treatment of high blood pressure.
Antidiabetic Activity
The compound has been reported to have antidiabetic activity . This suggests it could be used in the development of new treatments for diabetes.
Anticancer Activity
The compound has been found to exhibit anticancer properties . This suggests it could be used in the development of new cancer treatments.
KATP Channel Activators
The compound has been reported to act as a KATP channel activator . This means it could be used in the treatment of diseases related to the malfunctioning of these channels.
AMPA Receptor Modulators
The compound has been found to modulate AMPA receptors . This suggests potential applications in the treatment of neurological disorders.
PI3Kδ Inhibitors
The compound has been found to inhibit PI3Kδ . This suggests potential applications in the treatment of diseases related to the overactivity of this enzyme.
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit pi3kδ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
If it indeed targets PI3Kδ like its analogs, it might bind to the active site of the enzyme, inhibiting its activity and thus disrupting the PI3K/AKT signaling pathway .
Biochemical Pathways
The PI3K/AKT signaling pathway, potentially affected by N1-cyclopentyl-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide , plays a key role in multiple cellular processes including growth, proliferation, and survival . Inhibition of this pathway could lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
If it acts as a pi3kδ inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)17(22)19-14-7-9-15(10-8-14)20-11-3-4-12-25(20,23)24/h7-10,13H,1-6,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWAFYAGWZLMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)
![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)


![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)
![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
